Ortho-Methoxy Phenyl Substitution: Structural Differentiation from Para-Methoxy Isomer
The target compound bears an ortho-methoxy group on the 6-phenyl ring of the pyridazine core, distinguishing it from the para-methoxy isomer 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 1105217-49-9) . In pyridazine-based inhibitor scaffolds, the ortho-methoxy orientation can introduce intramolecular steric effects that alter the dihedral angle between the phenyl and pyridazine rings, potentially modifying the presentation of the heterocyclic core to biological targets relative to the para-substituted analog [1]. Published SAR from the structurally related JMJD6 inhibitor series (N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives) demonstrates that phenyl ring substitution position substantially affects binding: the lead compound A29 achieved a KD of 0.75 ± 0.08 μM for JMJD6, while compounds with alternative substitution patterns exhibited markedly weaker binding [2].
| Evidence Dimension | Phenyl ring methoxy substitution position (ortho vs. para) and impact on target binding conformation |
|---|---|
| Target Compound Data | Ortho-methoxy substitution on 6-phenyl ring (CAS 1105232-58-3); molecular formula C22H23N5O2, MW 389.4 |
| Comparator Or Baseline | Para-methoxy isomer: 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 1105217-49-9); same molecular formula C22H23N5O2, MW 389.4 |
| Quantified Difference | Positional isomerism (ortho vs. para); steric and electronic differences predicted to alter dihedral angle and ligand conformation; class-level SAR from JMJD6 series shows KD shifts from 0.75 μM to >10 μM with substitution changes [2] |
| Conditions | Structural comparison based on SMILES analysis and published SAR from JMJD6 inhibitor series (Bioorganic Chemistry, 2022) |
Why This Matters
Ortho vs. para methoxy substitution represents a non-interchangeable structural feature; procurement of the incorrect positional isomer will yield a compound with potentially different target-binding geometry, invalidating SAR hypotheses.
- [1] WO2013170115A1 — Pyridazine and pyridine derivatives as NAMPT inhibitors. AbbVie Inc., published 2013-11-21. View Source
- [2] Bioorganic Chemistry, Volume 129, December 2022, 106119. Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. View Source
